molecular formula C12H12N2O3S B403271 4-{[(5-Methyl-2-furyl)methylene]amino}benzenesulfonamide CAS No. 179044-22-5

4-{[(5-Methyl-2-furyl)methylene]amino}benzenesulfonamide

Cat. No.: B403271
CAS No.: 179044-22-5
M. Wt: 264.3g/mol
InChI Key: RDLCSBAREOBJDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-{[(5-Methyl-2-furyl)methylene]amino}benzenesulfonamide” is a sulfonamide derivative that has been synthesized for use in pharmaceuticals due to its potent biological properties. The molecular weight of this compound is 264.3g/mol. The dihedral angle between the phenyl and 5-methyl-furan groups is 54.89° and the C=N bond assumes a trans conformation .


Synthesis Analysis

The compound was synthesized and characterized by Infrared, UV–Visible, and NMR analysis . The current work is a set of theoretical studies on this compound using density functional theory .


Molecular Structure Analysis

The optimized structure of the compound was defined using density functional theory . The compound molecular structure and geometry were defined using DFT .


Chemical Reactions Analysis

The compound forms inversion dimers linked by pairs of N-H⋯O hydrogen bonds, resulting in the formation of infinite chains extending along the b axis .

Scientific Research Applications

Photodynamic Therapy Application

  • Zinc Phthalocyanine Derivatives : A study by Pişkin, Canpolat, and Öztürk (2020) described new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups for photodynamic therapy. These compounds show promising properties as photosensitizers, with high singlet oxygen quantum yield, making them potential candidates for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

  • Novel Benzenesulfonamide Derivatives : Karakuş et al. (2018) synthesized novel benzenesulfonamide derivatives showing marked anticancer activity against human colorectal and cervix carcinoma cell lines. These compounds, synthesized from 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide, demonstrated potential as new anticancer agents with high selectivity (Karakuş et al., 2018).

Molecular-Electronic Structure and Kinetic Investigation

  • Sterically Hindered Isomeric Forms : Rublova et al. (2017) investigated new sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride. These studies provide insight into the molecular-electronic structure and kinetic behaviors of these compounds, contributing to a better understanding of their chemical properties (Rublova et al., 2017).

Luminescence and Antibacterial Properties

  • d10 Metal Complexes : Feng et al. (2021) explored d10 metal complexes based on sulfamethoxazole, demonstrating diverse structures, luminescence, and antibacterial properties. This research highlights the potential of these complexes in applications such as antibacterial agents and materials science (Feng et al., 2021).

Rotational Spectroscopy Study

  • Conformational Analysis : Vigorito et al. (2022) conducted a rotational spectroscopy study on benzenesulfonamides to determine their conformations and structural influences of different substituents. This research is crucial for understanding the biochemical behavior of these molecules (Vigorito et al., 2022).

Carbonic Anhydrase IX Inhibitors

  • Novel Ureido Benzenesulfonamides : Lolak et al. (2019) developed novel ureido benzenesulfonamides incorporating triazine moieties as potent carbonic anhydrase IX inhibitors. These inhibitors have potential applications in treating diseases like cancer (Lolak et al., 2019).

Properties

IUPAC Name

4-[(5-methylfuran-2-yl)methylideneamino]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-9-2-5-11(17-9)8-14-10-3-6-12(7-4-10)18(13,15)16/h2-8H,1H3,(H2,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLCSBAREOBJDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=NC2=CC=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[(5-Methyl-2-furyl)methylene]amino}benzenesulfonamide
Reactant of Route 2
4-{[(5-Methyl-2-furyl)methylene]amino}benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.